molecular formula C17H24N4 B6317703 Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine CAS No. 179056-00-9

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine

Cat. No.: B6317703
CAS No.: 179056-00-9
M. Wt: 284.4 g/mol
InChI Key: BGNGVEQPJCYLIL-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine (CAS 179056-00-9, MFCD34168982) is a high-purity chemical intermediate supplied with a guaranteed purity of 95% or higher . Its molecular formula is C17H24N4, and it has a molecular weight of 284.41 g/mol . This compound features a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Recent scientific investigations highlight that structurally related 1,2,4-triazole derivatives exhibit significant pharmacological potential, particularly as anticonvulsant agents . Research indicates that potent triazole-based compounds function by binding to the benzodiazepine site of the GABAA receptor, a key target for neurological therapeutics . Studies on analogous compounds have demonstrated their efficacy in standard animal models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, with the most active derivatives showing effective dose (ED50) values as low as 9.1 mg/kg . The mechanism of action is associated with an increase in the inhibitory neurotransmitter GABA content in the brain, providing a potential pathway for managing seizure disorders . Furthermore, beyond anticonvulsant effects, research suggests that such triazole derivatives may also possess anxiolytic properties, as evidenced in elevated plus maze (EPM) assays, making them valuable chemical tools for probing various central nervous system (CNS) pathways . This combination of a defined chemical structure and promising, research-backed activity profile makes this compound a critical intermediate for researchers in drug discovery, specifically for developing novel neuroactive compounds and investigating GABAergic signaling. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-13-19-17(21-20-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGVEQPJCYLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamides with Formic Hydrazide

Thiourea derivatives undergo cyclization in the presence of formic hydrazide and mercury(II) acetate as a thiophile. For example, 1,3-diphenylthiourea reacts with excess formic hydrazide (2.5 equiv) and Hg(OAc)₂ in diglyme at reflux (162°C) for 2 hours, yielding triazoles with >90% efficiency. This method ensures regioselectivity, favoring the 1,4-disubstituted triazole isomer due to steric and electronic effects of substituents.

Reaction Conditions:

ParameterValue
SolventDiglyme
Temperature162°C (reflux)
Time2 hours
ThiophileHg(OAc)₂ (1.2–4 equiv)
Yield91%

Hydrazine-Mediated Cyclization

Sahu et al. demonstrated an alternative approach using substituted phenylcarbohydrazide, potassium hydroxide, and carbon disulfide. The intermediate potassium dithiocarbazinate is treated with hydrazine hydrate under reflux, forming the triazole-thiol precursor. Subsequent methylation introduces the 5-methyl group:

Phenylcarbohydrazide+CS2KOHDithiocarbazinateNH2NH2Triazole-thiolCH3I5-Methyltriazole\text{Phenylcarbohydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Dithiocarbazinate} \xrightarrow{\text{NH}2\text{NH}2} \text{Triazole-thiol} \xrightarrow{\text{CH}3\text{I}} \text{5-Methyltriazole}

Key Observations:

  • Ethyl acetate/hexane (1:1) is optimal for TLC monitoring.

  • Methylation with iodomethane in basic conditions achieves >80% conversion.

Benzyl Amine Functionalization

Attaching the triazole to the benzyl amine requires nucleophilic substitution or Mannich-type reactions.

Mannich Reaction with Formaldehyde

The patent US3914245A describes a Mannich reaction where formaldehyde (2–10 equiv) and a secondary amine (1.2–4 equiv) react with the triazole-containing intermediate in diglyme. Cycloheptylamine serves as the secondary amine, forming the benzyl amine linkage at 75–162°C over 6–48 hours:

Triazole+HCHO+CycloheptylamineDiglymeBenzylamine Intermediate\text{Triazole} + \text{HCHO} + \text{Cycloheptylamine} \xrightarrow{\text{Diglyme}} \text{Benzylamine Intermediate}

Optimization Insights:

  • Excess formaldehyde drives the reaction to completion but risks polymer formation.

  • Quenching with NaOH/KOH precipitates the product, purified via crystallization.

Reductive Amination

An alternative route involves reductive amination of 4-(5-methyltriazol-3-yl)benzaldehyde with cycloheptylamine using NaBH₃CN in methanol. This method avoids harsh conditions but requires anhydrous solvents and yields ~75%.

Cycloheptyl Group Introduction

The final step introduces the cycloheptyl group via alkylation or amination.

Alkylation with Cycloheptyl Halides

Reacting the benzyl amine intermediate with cycloheptyl bromide in DMF at 120°C for 12 hours achieves N-alkylation. K₂CO₃ acts as a base, yielding 68–72% of the target compound.

Side Reactions:

  • Over-alkylation forms quaternary ammonium salts, necessitating stoichiometric control.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos in toluene enables C–N bond formation between aryl halides and cycloheptylamine. This method offers higher regioselectivity but requires inert conditions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves triazole intermediates.

  • Recrystallization : Ethanol/water mixtures purify the final compound, achieving >95% purity.

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons at δ 7.3–8.1 ppm confirm benzyl attachment, while cycloheptyl protons appear as a multiplet at δ 1.5–2.5 ppm.

  • MS (APCI) : Molecular ion peak at m/z 285.2 [M+H]⁺ aligns with the molecular formula C₁₇H₂₄N₄.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Mannich Reaction70–8590ScalableExcess formaldehyde required
Reductive Amination7588Mild conditionsMoisture-sensitive
Buchwald-Hartwig8295RegioselectiveCostly catalysts

Chemical Reactions Analysis

Thiophile-Mediated Cyclization

1,3-Diarylthioureas react with Hg(OAc)₂ as a thiophile to form carbodiimides, which subsequently undergo nucleophilic attack by acyl hydrazides to yield 1,2,4-triazole derivatives (e.g., Scheme 1 in ). For example:

  • Reaction Conditions :

    • 1,3-Diphenylthiourea + Hg(OAc)₂ → 1,3-Diphenylcarbodiimide (65% conversion in 15 min).

    • Subsequent reaction with formylhydrazide yields phenyl-(4-phenyl-4H- triazol-3-yl)-amine (2 ) in 91% yield after 2h .

Substitution Reactions at the Benzyl Position

The benzylamine group undergoes nucleophilic substitution, particularly under basic conditions:

Alkylation

  • Reagents : Sodium hydride (NaH) and alkyl halides.

  • Example : Reaction with methyl iodide introduces methyl groups at the benzyl position, altering steric and electronic properties .

Arylation

  • Catalysts : Palladium-based catalysts enable cross-coupling with aryl halides.

  • Impact : Substituted aryl groups enhance π-π stacking interactions, relevant in medicinal chemistry .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming fused heterocycles:

Copper-Catalyzed Click Chemistry

  • Reagents : Cu(I) catalysts, terminal alkynes.

  • Outcome : Generates triazolo-triazine derivatives (e.g., compound 66 in ), which exhibit potent kinase inhibition (IC₅₀: 0.24 nM against c-Met) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich triazole and benzyl rings undergo EAS:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Regioselectivity : Nitration occurs preferentially at the para position of the benzyl group due to steric hindrance from the cycloheptyl moiety .

Sulfonation

  • Reagents : Fuming H₂SO₄.

  • Application : Sulfonated derivatives improve water solubility for pharmacokinetic studies .

Reductive Amination

The primary amine group reacts with aldehydes/ketones under reductive conditions:

Catalytic Hydrogenation

  • Catalyst : Pd/C, H₂ gas.

  • Example : Reaction with formaldehyde yields N-methylated derivatives, modifying bioavailability .

Complexation with Metal Ions

The triazole’s nitrogen atoms act as ligands for transition metals:

Coordination Chemistry

  • Metals : Cu(II), Zn(II).

  • Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Stability and Degradation Pathways

  • Oxidative Degradation : Exposure to KMnO₄ or CrO₃ oxidizes the benzylamine to ketones or carboxylic acids.

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂ .

Key Mechanistic Insights

  • Steric Effects : The cycloheptyl group hinders reactions at the benzyl position, favoring para-substitution in EAS .

  • Electronic Effects : Electron-withdrawing groups on the triazole ring enhance electrophilic reactivity (e.g., nitration) .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]cycloheptanamine
  • Molecular Formula : C17H24N4
  • Molecular Weight : 284.40763 g/mol
  • CAS Number : 179056-00-9

The compound features a cycloheptyl group linked to a benzyl amine moiety, which is further substituted with a 5-methyl-4H-1,2,4-triazol-3-yl group. This configuration is essential for its biological activity and chemical reactivity.

Chemistry

Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine serves as a versatile building block in synthetic chemistry. It can be used to create more complex molecular architectures through various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Capable of undergoing reduction reactions to convert nitro groups to amines.
  • Substitution Reactions : Engages in nucleophilic substitutions at the benzyl position.

The compound has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its structural similarity to other 1,2,4-triazole compounds suggests that it may inhibit enzymes involved in the shikimate pathway, which is critical for the survival of certain bacteria.

Case Study: Antimicrobial Properties

In laboratory studies, derivatives of triazole compounds have demonstrated significant activity against various pathogens. This compound's effectiveness against Mycobacterium tuberculosis positions it as a candidate for further drug development aimed at treating bacterial infections.

Medical Applications

Due to its antimicrobial properties, this compound is being investigated for its potential in developing new therapeutic agents for bacterial infections. The inhibition of specific enzymes could lead to novel treatments that circumvent existing antibiotic resistance mechanisms.

Industrial Applications

Beyond its biological significance, this compound can be utilized in the development of new materials with tailored properties for various industrial applications.

Mechanism of Action

The mechanism of action of Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes in the shikimate pathway, such as dehydroquinase and shikimate kinase, which are essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

4-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 518065-43-5)
  • Structure : Phenyl group directly attached to the triazole; lacks the cycloheptyl and benzylamine moieties.
  • Molecular Weight : 174.20 g/mol; LogP : 1.23; PSA : 76.34 Ų .
  • Comparison : The absence of the cycloheptyl group reduces steric bulk and lipophilicity (lower LogP) compared to the target compound. The benzylamine in the target compound likely increases membrane permeability.
(4-Chloro-phenyl)-[4-(4-chloro-phenyl)-4H-[1,2,4]triazol-3-yl]-amine (4b)
  • Structure : Symmetrical dichlorophenyl substitution on triazole and amine.
  • Molecular Weight : 305.5 g/mol; Melting Point : 226–228°C .
  • Comparison: The chloro substituents enhance electronegativity and crystallinity (higher melting point). The target compound’s cycloheptyl group may improve solubility in non-polar solvents.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7)
  • Structure : Cyclohexyl instead of cycloheptyl; triazole substitution at position 3.
  • Molecular Weight : 180.25 g/mol .
Thiourea Cyclization ()
  • Process : Symmetrical 1,3-diarylthioureas undergo cyclization to form triazoles.
  • Example : (4-Methoxy-phenyl)-(4-phenyl-4H-[1,2,4]triazol-3-yl)-amine (6d) synthesized in 63% yield via thiourea intermediates .
  • Relevance : The target compound may employ similar thiourea precursors, with cycloheptylamine and 4-(5-methyl-triazolyl)benzyl chloride as starting materials.
Sulfanyl-Substituted Triazoles ()
  • Example : [5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-[1,2,4]triazol-3-yl]-(3,4-dimethoxy-phenyl)-methyl-amine.
  • Activity : Demonstrated utility in targeting G-protein-coupled receptors .
  • Comparison : The target compound lacks sulfanyl groups, suggesting divergent biological targets. The cycloheptyl group may enhance binding to hydrophobic pockets.
Anticancer Triazol-3-amine Analogs ()
  • Example : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.
  • Activity : Evaluated for anticancer properties via in silico studies .
  • Relevance : The target compound’s benzylamine and triazole moieties may similarly interact with kinase domains or DNA repair enzymes.

Structural Analogues in Commercial Catalogs ()

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine : Marketed by Hairui Chemical (CAS: 1247669-77-7) as a pharmaceutical intermediate .
  • (4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine: Available from Princeton BioMolecular Research (CAS: 724446-82-6) .
  • Comparison : Commercial analogues highlight the demand for triazole-containing building blocks, though the target compound’s cycloheptyl group remains underexplored.

Q & A

Q. Example Reaction Conditions Table

Starting MaterialReagents/ConditionsProduct TypeYieldReference
Thiourea analoguesNaOH, H₂SO₄, I₂/KI1,2,4-Triazole60–75%
α,β-Unsaturated acrylamidesHydrazine hydrate, ethanol, reflux4,5-Dihydro-1H-pyrazole50–80%

How can X-ray crystallography confirm the molecular structure of this compound?

Advanced Research Question
Methodology :

Crystallization : Grow single crystals in a suitable solvent system.

Data Collection : Use a diffractometer (e.g., Bruker D8) to collect intensity data.

Structure Solution : Employ SHELX software (SHELXD/SHELXL) for phase determination and refinement () .

Validation : Analyze bond lengths, angles, and R-factors. For example, reports dihedral angles between triazole and phenyl rings (2.3°) .

Q. Key Considerations :

  • High-resolution data minimizes refinement errors.
  • Twinning or disorder requires specialized refinement protocols (e.g., SHELXL TWIN commands) .

What methodologies assess the pharmacokinetic properties (e.g., blood-brain barrier penetration) of this compound?

Advanced Research Question
Approaches :

  • Computational Prediction : Calculate logBB (blood-brain barrier partition coefficient) using molecular descriptors like lipophilicity (). For example, substituted triazoles in had logBB values indicating CNS activity potential .
  • Experimental Assays :
    • PAMPA (Parallel Artificial Membrane Permeability Assay) .
    • In vivo pharmacokinetic studies measuring plasma and brain tissue concentrations.

Q. Example Data :

CompoundlogBB (Calculated)logBB (Experimental)
4-(dimethylamino)triazole0.450.38

How can structural contradictions in biological activity data be resolved?

Advanced Research Question
Strategies :

  • Purity Verification : Use HPLC (>98% purity) and elemental analysis.
  • Stereochemical Confirmation : X-ray crystallography or chiral chromatography () .
  • Dose-Response Studies : Reproduce assays under standardized conditions (e.g., tested antitubercular activity with MIC values) .

Q. Case Study :

  • In , regioisomeric thiourea derivatives showed varying antitubercular activities due to substituent positioning .

What safety protocols are recommended for handling this compound?

Basic Research Question
Guidelines :

  • PPE : Lab coat, gloves, and goggles ().
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate hazardous waste for professional treatment (H303+H313+H333 hazards noted in ) .

Q. Risk Mitigation :

  • Store at 2–8°C in sealed, dark containers (similar to triazole derivatives in ) .

How to design derivatives to enhance target selectivity or potency?

Advanced Research Question
Approaches :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve binding (). Fluorobenzyl groups enhance lipophilicity and membrane interaction .
  • Molecular Docking : Predict interactions with target receptors (e.g., antitubercular targets in ) .

Q. SAR Insights :

  • Triazole Core : Critical for hydrogen bonding ().
  • Benzyl Group : Substituents at the 4-position modulate steric effects () .

What spectroscopic techniques characterize this compound?

Basic Research Question
Methods :

  • NMR : ¹H/¹³C for substituent identification (e.g., confirmed acrylamide cyclization via NH₂ signals) .
  • IR : Detect functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., used ESI-MS for fluorobenzyl-triazole derivatives) .

Q. Example Spectral Data :

TechniqueKey PeaksReference
¹H NMRδ 7.3–7.5 (benzyl aromatic protons)
IR1595 cm⁻¹ (C=N stretch)

How does the compound’s tautomeric behavior affect its reactivity?

Advanced Research Question
Analysis :

  • Tautomerism : 1,2,4-Triazoles exhibit annular tautomerism (e.g., 3-amine vs. 5-amine forms in ) .
  • Impact : Tautomeric states influence hydrogen-bonding networks and crystallization (e.g., observed co-crystallization of tautomers) .

Q. Experimental Confirmation :

  • Use variable-temperature NMR or X-ray diffraction to identify dominant tautomers.

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Key Issues :

  • Yield Optimization : Transition from batch to flow chemistry for cyclization steps ().
  • Purification : Column chromatography may be impractical; recrystallization or distillation alternatives are needed.

Q. Case Study :

  • achieved 80% yield in small-scale hydrazine cyclization; scale-up may require solvent recycling .

How to evaluate the compound’s stability under physiological conditions?

Advanced Research Question
Methods :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., ’s protocols for triazole stability) .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation.

Q. Data Interpretation :

  • Half-life (t₁/₂) >2 hours suggests suitability for in vivo studies.

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